molecular formula C7H16Cl2NPS B14746869 Heptylphosphoramidothioic dichloride CAS No. 5343-77-1

Heptylphosphoramidothioic dichloride

Cat. No.: B14746869
CAS No.: 5343-77-1
M. Wt: 248.15 g/mol
InChI Key: OKEWNYSWMHMUPO-UHFFFAOYSA-N
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Description

Heptylphosphoramidothioic dichloride is an organophosphorus compound with the chemical formula C7H17Cl2NPS. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a heptyl group attached to a phosphoramidothioic dichloride moiety, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylphosphoramidothioic dichloride can be synthesized through several methods. One common approach involves the reaction of heptylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically proceeds as follows:

C7H15NH2+PCl5+SC7H17Cl2NPS+HCl\text{C7H15NH2} + \text{PCl5} + \text{S} \rightarrow \text{C7H17Cl2NPS} + \text{HCl} C7H15NH2+PCl5+S→C7H17Cl2NPS+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Heptylphosphoramidothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptylphosphoramidothioic oxide.

    Reduction: Reduction reactions can convert it to heptylphosphoramidothioic hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under mild conditions.

Major Products Formed:

    Oxidation: Heptylphosphoramidothioic oxide.

    Reduction: Heptylphosphoramidothioic hydride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptylphosphoramidothioic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and herbicides.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptylphosphoramidothioic dichloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles suggests it can modify biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Heptylphosphoramidothioic dichloride can be compared with other organophosphorus compounds such as:

  • Methylphosphoramidothioic dichloride
  • Ethylphosphoramidothioic dichloride
  • Propylphosphoramidothioic dichloride

Uniqueness: The heptyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from its shorter-chain analogs, which may have different solubility and reactivity profiles.

Properties

CAS No.

5343-77-1

Molecular Formula

C7H16Cl2NPS

Molecular Weight

248.15 g/mol

IUPAC Name

N-dichlorophosphinothioylheptan-1-amine

InChI

InChI=1S/C7H16Cl2NPS/c1-2-3-4-5-6-7-10-11(8,9)12/h2-7H2,1H3,(H,10,12)

InChI Key

OKEWNYSWMHMUPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNP(=S)(Cl)Cl

Origin of Product

United States

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